molecular formula C17H24O2 B075848 Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- CAS No. 13746-60-6

Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-

Cat. No. B075848
CAS RN: 13746-60-6
M. Wt: 260.4 g/mol
InChI Key: YPUMYHHWYPOEPH-ZUCKAHLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-, also known as carvacrol, is a naturally occurring monoterpenoid phenol found in the essential oils of many plants, including oregano, thyme, and savory. Carvacrol has been extensively studied for its various biological and pharmacological properties, including its antimicrobial, anti-inflammatory, and anticancer activities.

Mechanism Of Action

The mechanism of action of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is complex and not fully understood. It is believed that Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- exerts its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to the leakage of intracellular components and ultimately cell death. Carvacrol's anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. The anticancer activity of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.

Biochemical And Physiological Effects

Carvacrol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anticancer properties. Carvacrol has also been found to have hepatoprotective (liver-protective) and neuroprotective (brain-protective) effects, making it a potential therapeutic agent for various liver and neurological diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the effects of antimicrobial agents on microorganisms. Additionally, Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-'s anti-inflammatory and anticancer properties make it a potential therapeutic agent for various diseases. However, one limitation of using Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research on Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-. One area of interest is the development of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel--based antimicrobial agents for use in clinical settings. Another area of interest is the investigation of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-'s potential as a therapeutic agent for various inflammatory and cancerous diseases. Additionally, further research is needed to fully understand the mechanism of action of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- and its potential toxicity at high concentrations.

Synthesis Methods

Carvacrol can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotransformation. One of the most common methods for synthesizing Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is by the steam distillation of oregano or thyme essential oils, followed by purification using various techniques such as chromatography or crystallization.

Scientific Research Applications

Carvacrol has been extensively studied for its various biological and pharmacological properties. Its antimicrobial activity has been demonstrated against a wide range of bacteria, fungi, and viruses, including antibiotic-resistant strains. Carvacrol has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- has been found to have anticancer activity, particularly against breast, prostate, and colon cancer cells.

properties

CAS RN

13746-60-6

Product Name

Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

2-methoxy-6-[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol

InChI

InChI=1S/C17H24O2/c1-16(2)11-8-9-17(16,3)13(10-11)12-6-5-7-14(19-4)15(12)18/h5-7,11,13,18H,8-10H2,1-4H3/t11-,13+,17+/m1/s1

InChI Key

YPUMYHHWYPOEPH-ZUCKAHLUSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@H]2C3=C(C(=CC=C3)OC)O

SMILES

CC1(C2CCC1(C(C2)C3=C(C(=CC=C3)OC)O)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)C3=C(C(=CC=C3)OC)O)C)C

Other CAS RN

13746-60-6

synonyms

exo-2-methoxy-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol

Origin of Product

United States

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